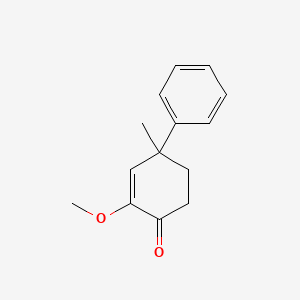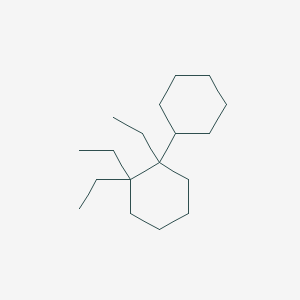
1,2,2-Triethyl-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Triethyl-1,1’-bi(cyclohexane) is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its two cyclohexane rings, each substituted with ethyl groups, making it a unique and interesting molecule for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Triethyl-1,1’-bi(cyclohexane) typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of 1,2,2-Triethyl-1,1’-bi(cyclohexane) may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2-Triethyl-1,1’-bi(cyclohexane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane rings, using reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperatures and pressures.
Substitution: Chlorine, bromine, UV light, Lewis acid catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,2,2-Triethyl-1,1’-bi(cyclohexane) has several scientific research applications, including:
Chemistry: Used as a model compound to study the conformational analysis and stereochemistry of substituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of cycloalkane-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for more complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1,2,2-Triethyl-1,1’-bi(cyclohexane) involves its interaction with molecular targets through various pathways. In chemical reactions, the compound’s ethyl groups and cyclohexane rings can participate in electrophilic and nucleophilic interactions, leading to the formation of new bonds and products. The specific pathways depend on the type of reaction and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2-Trimethylcyclohexane
- 1,2,4-Triethenylcyclohexane
- 1,1-Dimethylethylcyclohexane
Uniqueness
1,2,2-Triethyl-1,1’-bi(cyclohexane) is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties
Propiedades
Número CAS |
113284-15-4 |
|---|---|
Fórmula molecular |
C18H34 |
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-1,2,2-triethylcyclohexane |
InChI |
InChI=1S/C18H34/c1-4-17(5-2)14-10-11-15-18(17,6-3)16-12-8-7-9-13-16/h16H,4-15H2,1-3H3 |
Clave InChI |
KYGIVZMYLDUWQI-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCCC1(CC)C2CCCCC2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


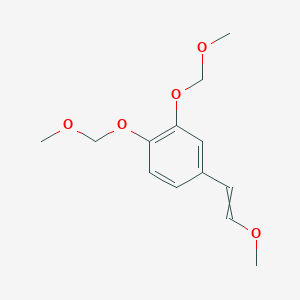
![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)
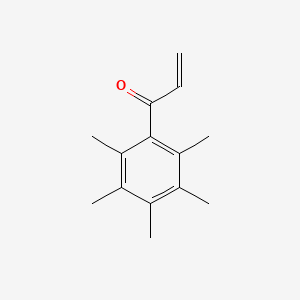
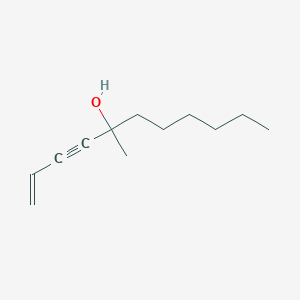
![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)
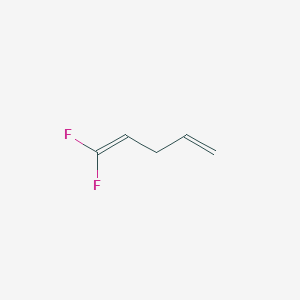

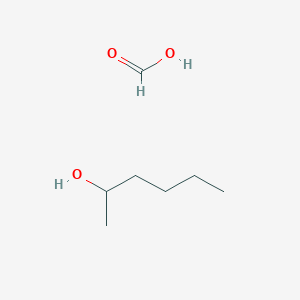
![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)
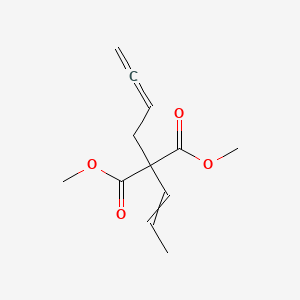
![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)
![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)
